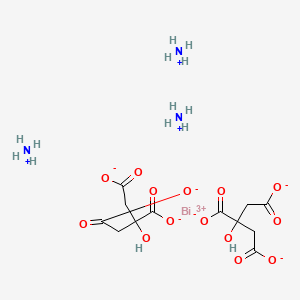
Dimethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate
Overview
Description
Dimethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate (DMDPD) is an organic compound that has been used in scientific research for a variety of applications. It is a white, crystalline solid with a molecular weight of 214.26 g/mol and a melting point of 98-100°C. DMDPD is a chiral compound, meaning it can exist in two forms, with either the (3S,4R) or the (3R,4S) configuration. It is found in nature in the form of (3S,4R)-DMDPD, which is the form used in scientific research.
Mechanism of Action
The mechanism of action of DMDPD is not fully understood, but it is thought to involve a number of different processes. It is believed to interact with proteins in the cell membrane, and to bind to certain proteins, such as receptors, enzymes, and ion channels. This binding can alter the function of these proteins, leading to a variety of effects, depending on the protein.
Biochemical and Physiological Effects
The effects of DMDPD on biochemical and physiological processes are not yet fully understood. However, studies have shown that it can affect the activity of enzymes, ion channels, and other proteins. It has also been shown to modulate the activity of certain hormones, such as insulin and glucagon, and to affect the expression of certain genes.
Advantages and Limitations for Lab Experiments
DMDPD has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without significant degradation. Additionally, it is a chiral compound, meaning that it can be used to study the stereochemistry of biological reactions. However, it is also important to note that DMDPD is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for research on DMDPD. These include further studies on the mechanism of action and the biochemical and physiological effects, as well as investigations into its potential use in drug development and other applications. Additionally, further research could be done on the synthesis and purification of DMDPD, as well as on the development of novel derivatives and analogs. Finally, studies on the potential toxicity of DMDPD and its potential use in drug delivery systems could be explored.
Scientific Research Applications
DMDPD has been used in scientific research for a variety of applications. It has been used to study the structure and function of proteins, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used to study the binding of drugs to proteins, and to investigate the mechanism of action of various drugs.
properties
IUPAC Name |
dimethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEONENFBMPLKOR-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207717 | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate | |
CAS RN |
102389-89-9 | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102389-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Pyrrolidinedicarboxylic acid, dimethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















